molecular formula C17H19ClN4O5S B2521601 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303228-44-6

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2521601
CAS RN: 303228-44-6
M. Wt: 426.87
InChI Key: FWQMDOSXYJXLOZ-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O5S and its molecular weight is 426.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the synthesis of condensed sulfur-containing pyridine systems, leading to the formation of penta- and hexacyclic heterocyclic systems through cascade reactions. These studies highlight the versatility of purine derivatives in constructing complex molecular architectures, potentially useful in the development of pharmaceuticals and materials science (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

Pharmacological Applications

The modification of purine-2,6-dione derivatives has been explored for the development of ligands targeting 5-HT receptors, which are implicated in various neurological conditions. This research indicates the potential of purine derivatives in designing new therapeutic agents for treating disorders such as depression and anxiety (Chłoń-Rzepa, G., et al., 2013).

Material Science and Chemistry

In the realm of materials science, the synthesis of new compounds with unique structures can lead to materials with novel properties. For instance, the preparation of specific dihydrothioxanthene-dione analogs explores the sulfur isosteric analogs of known compounds, which might have applications ranging from antimalarial agents to materials with specific electronic properties (Hung, J., Mcnamara, D., & Werbel, L. M., 1983).

Molecular Interaction Studies

Purine derivatives are also studied for their interactions with various ligands, which can illuminate their potential roles in biochemical pathways and drug design. Research into mixed ligand-metal complexes of xanthine derivatives, for example, adds depth to our understanding of molecular interactions and could inform the development of diagnostic agents or novel catalysts (Shaker, S. A., 2011).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5S/c1-21-14-13(15(25)20-16(21)26)22(17(19-14)28-7-6-23)8-11(24)9-27-12-4-2-10(18)3-5-12/h2-5,11,23-24H,6-9H2,1H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQMDOSXYJXLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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